Welcome to the BenchChem Online Store!
molecular formula C11H15ClN2O2 B8435754 1-(2-Furanylcarbonyl)-4-(2-chloroethyl)piperazine

1-(2-Furanylcarbonyl)-4-(2-chloroethyl)piperazine

Cat. No. B8435754
M. Wt: 242.70 g/mol
InChI Key: QGMIYLOUWHPNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04876345

Procedure details

Dissolved in 20 ml of thionyl chloride was 1.76 g of 1-(2-furanylcarbonyl)-4-(2-hydroxyethyl)piperazine. The resulting mixture was stirred at room temperature for 7.5 hours. The thionyl chloride was distilled off under reduced pressure and the residue was poured into cold water. After alkalinization of the resulting aqueous solution with sodium carbonate, the solution was extracted with benzene and the benzene layer was washed with water. The benzene layer was dried over anhydrous magnesium sulfate and thereafter concentrated under reduced pressure to give 1.2 g of an oily substance. The reaction product was provided for the next step in its unpurified form.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15]O)[CH2:10][CH2:9]1)=[O:7].S(Cl)([Cl:19])=O>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][Cl:19])[CH2:10][CH2:9]1)=[O:7]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into cold water
EXTRACTION
Type
EXTRACTION
Details
After alkalinization of the resulting aqueous solution with sodium carbonate, the solution was extracted with benzene
WASH
Type
WASH
Details
the benzene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.2 g of an oily substance
CUSTOM
Type
CUSTOM
Details
The reaction product was provided for the next step in its unpurified form

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.